molecular formula C18H30N2O5P2S4 B14439394 Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixt. with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate CAS No. 75848-17-8

Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixt. with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate

Cat. No.: B14439394
CAS No.: 75848-17-8
M. Wt: 544.7 g/mol
InChI Key: SNHVOIPXJNEAGC-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pest control, due to its potent insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester involves the reaction of quinoxaline derivatives with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

For the preparation of S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, the reaction involves the treatment of 2-(ethylthio)ethanol with dimethyl phosphorochloridothioate. This reaction also requires a base to neutralize the by-products formed.

Industrial Production Methods

Industrial production of these compounds often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reactions are carried out under inert atmospheres to prevent oxidation and degradation of the sensitive phosphorothioic intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Phosphorothioic acid derivatives can undergo oxidation to form phosphorothioates and phosphorothionates.

    Reduction: These compounds can be reduced to form phosphines and thiols.

    Substitution: Nucleophilic substitution reactions are common, where the ester or thioester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Phosphorothioates, phosphorothionates.

    Reduction: Phosphines, thiols.

    Substitution: Various substituted phosphorothioic esters and thioesters.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, has several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.

    Biology: Studied for their effects on enzymatic activities, particularly those involving acetylcholinesterase.

    Medicine: Investigated for potential therapeutic applications due to their bioactive properties.

    Industry: Widely used in agriculture as insecticides and acaricides.

Mechanism of Action

The mechanism of action of these compounds primarily involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compounds cause an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the insect.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar structure but different ester group.

    Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Similar structure but different alkyl group.

Uniqueness

Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is unique due to its mixed ester and thioester functionalities, which provide a broad spectrum of biological activity and make it highly effective as an insecticide.

Properties

CAS No.

75848-17-8

Molecular Formula

C18H30N2O5P2S4

Molecular Weight

544.7 g/mol

IUPAC Name

diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane;2-ethylsulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H15N2O3PS.C6H15O2PS3/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12;1-4-11-5-6-12-9(10,7-2)8-3/h5-9H,3-4H2,1-2H3;4-6H2,1-3H3

InChI Key

SNHVOIPXJNEAGC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1.CCSCCSP(=S)(OC)OC

Origin of Product

United States

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